MAO-A Selectivity vs Clorgyline
2-Amino-5-fluoro-3-methylbenzoic acid exhibits a remarkable selectivity for monoamine oxidase A (MAO-A) over MAO-B, with a selectivity index (SI) exceeding 10,000. This is a significant differentiation from the classical MAO-A inhibitor clorgyline. In the same bovine brain mitochondrial assay system, the compound demonstrated an IC50 of 82 nM for MAO-A and a drastically higher IC50 of 8.90E+5 nM (890,000 nM) for MAO-B, resulting in a calculated SI (MAO-B IC50 / MAO-A IC50) of approximately 10,853 [1]. In contrast, clorgyline, while more potent at MAO-A with an IC50 of 2.4 nM, has a much lower SI of around 1,000 [2].
| Evidence Dimension | Monoamine Oxidase A (MAO-A) Selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 82 nM; MAO-B IC50 = 890,000 nM; Selectivity Index (MAO-B/MAO-A) ≈ 10,853 |
| Comparator Or Baseline | Clorgyline (classical MAO-A inhibitor): MAO-A IC50 = 2.4 nM; MAO-B IC50 = 2,400 nM; Selectivity Index ≈ 1,000 |
| Quantified Difference | Selectivity Index of target compound is ~10.9 times higher than that of clorgyline. |
| Conditions | Assay: Inhibition of bovine brain mitochondria MAO-A (using serotonin substrate) and MAO-B (using benzylamine substrate) after 60 mins by fluorimetric method [1][2]. |
Why This Matters
For research applications requiring selective MAO-A inhibition with minimal off-target MAO-B activity, this compound provides a far superior selectivity window compared to the standard reference compound clorgyline, enabling more precise mechanistic studies.
- [1] BindingDB. (2016). BDBM50097419 (CHEMBL3585825) Affinity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50097419 View Source
- [2] PMC. (n.d.). Table 6: Compounds | MAO-A (%) @ 10μΜ | MAO-B (%) @ 10μΜ or IC50 μΜ. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
